Spectinomycin dihydrochloride

Descripción general

Descripción

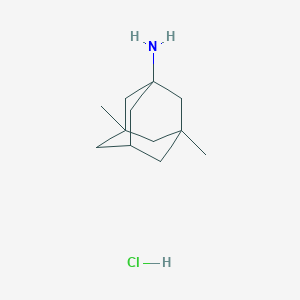

Spectinomycin dihydrochloride is a broad-spectrum aminocyclitol antibiotic derived from the bacterium Streptomyces spectabilis. It is primarily used to treat infections caused by gram-negative bacteria, particularly Neisseria gonorrhoeae, the causative agent of gonorrhea . This compound is known for its ability to inhibit bacterial protein synthesis by targeting the 30S ribosomal subunit .

Aplicaciones Científicas De Investigación

Spectinomycin dihydrochloride has a wide range of applications in scientific research:

Mecanismo De Acción

Target of Action

Spectinomycin dihydrochloride primarily targets the 30S ribosomal protein S12 in bacteria . This protein is a crucial component of the bacterial ribosome, which is responsible for protein synthesis. The primary role of this target is to facilitate the translation of mRNA into proteins within the bacterial cell .

Mode of Action

This compound interacts with its target by binding to the 30S ribosomal subunit . This binding inhibits protein synthesis within the bacterial cell . Specifically, spectinomycin interferes with peptidyl tRNA translocation, a critical step in protein synthesis . As a result, the bacterial cell cannot produce essential proteins, leading to its death . This action makes spectinomycin bactericidal .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the protein synthesis pathway in bacteria . By inhibiting the function of the 30S ribosomal subunit, spectinomycin disrupts the translation process, preventing the formation of new proteins . This disruption can affect various downstream cellular processes that rely on these proteins, ultimately leading to bacterial cell death .

Pharmacokinetics

This compound exhibits favorable pharmacokinetic properties. After intramuscular injection, it is rapidly and almost completely absorbed . These properties contribute to the compound’s bioavailability and its ability to reach its bacterial targets effectively .

Result of Action

The molecular effect of this compound’s action is the inhibition of protein synthesis within the bacterial cell . On a cellular level, this leads to the inability of the bacterial cell to produce essential proteins, resulting in cell death . This makes spectinomycin an effective antibiotic against certain bacterial infections, including those caused by Neisseria gonorrhoeae .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of aminoglycoside modifying enzymes (AMEs) in the bacterial cell can lead to the inactivation of spectinomycin through adenylylation or phosphorylation . Additionally, the compound’s stability and efficacy can be affected by factors such as pH, temperature, and the presence of other substances in the environment . Therefore, these factors should be considered when using this compound for therapeutic purposes.

Análisis Bioquímico

Biochemical Properties

Spectinomycin dihydrochloride interacts with the 30S ribosomal subunit of bacteria, specifically binding to the protein S12 . This interaction disrupts protein synthesis, leading to the bactericidal action of the compound .

Cellular Effects

This compound exerts its effects on various types of cells by inhibiting protein synthesis . This disruption in protein synthesis affects cellular processes such as cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves binding to the 30S ribosomal subunit of bacteria . This binding inhibits protein synthesis at the molecular level, leading to bacterial cell death .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is stable and does not degrade easily

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Spectinomycin dihydrochloride is synthesized through a series of chemical reactions starting from the fermentation broth of Streptomyces spectabilis. The fermentation process involves cultivating the bacterium under controlled conditions to produce the antibiotic. The compound is then extracted and purified using various chromatographic techniques .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale fermentation followed by extraction and purification. The fermentation broth is treated with solvents to extract the antibiotic, which is then purified using ion-exchange chromatography and crystallization techniques .

Análisis De Reacciones Químicas

Types of Reactions: Spectinomycin dihydrochloride undergoes several chemical reactions, including:

Oxidation: The compound can be oxidized to form various derivatives.

Reduction: Reduction reactions can modify the functional groups on the molecule.

Substitution: Substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like halogens and alkylating agents are employed in substitution reactions.

Major Products Formed: The major products formed from these reactions include various spectinomycin derivatives, which can have different antibacterial properties and pharmacokinetic profiles .

Comparación Con Compuestos Similares

Aminoglycosides: Compounds like streptomycin and gentamicin also target the 30S ribosomal subunit but have different mechanisms of action and toxicity profiles.

Tetracyclines: These antibiotics also inhibit protein synthesis but bind to a different site on the 30S subunit.

Uniqueness: Spectinomycin dihydrochloride is unique in its specific binding to the 30S ribosomal subunit and its lack of nephrotoxicity and ototoxicity, which are common side effects of aminoglycosides . This makes it a safer alternative for treating certain bacterial infections.

Propiedades

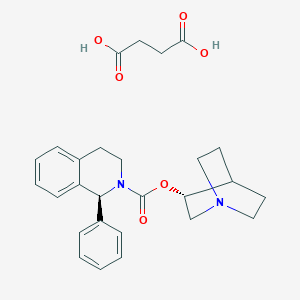

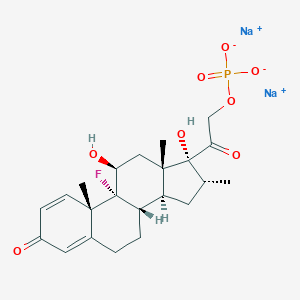

IUPAC Name |

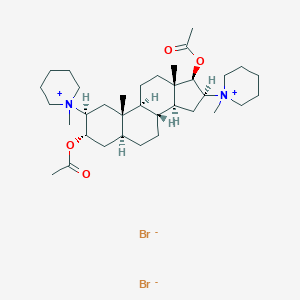

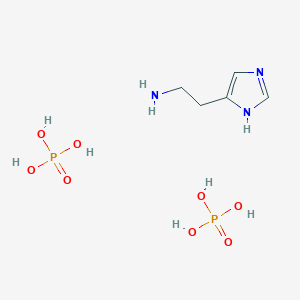

(1R,3S,5R,8R,10R,11S,12S,13R,14S)-8,12,14-trihydroxy-5-methyl-11,13-bis(methylamino)-2,4,9-trioxatricyclo[8.4.0.03,8]tetradecan-7-one;pentahydrate;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H24N2O7.2ClH.5H2O/c1-5-4-6(17)14(20)13(21-5)22-12-10(19)7(15-2)9(18)8(16-3)11(12)23-14;;;;;;;/h5,7-13,15-16,18-20H,4H2,1-3H3;2*1H;5*1H2/t5-,7-,8+,9+,10+,11-,12-,13+,14+;;;;;;;/m1......./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCHJOVNPPSBWHK-UXXUFHFZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(=O)C2(C(O1)OC3C(C(C(C(C3O2)NC)O)NC)O)O.O.O.O.O.O.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC(=O)[C@]2([C@@H](O1)O[C@@H]3[C@H]([C@@H]([C@@H]([C@@H]([C@H]3O2)NC)O)NC)O)O.O.O.O.O.O.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H36Cl2N2O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

1695-77-8 (Parent) | |

| Record name | Spectinomycin hydrochloride [USAN:USP:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022189328 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID90944843 | |

| Record name | 4a,7,9-Trihydroxy-2-methyl-6,8-bis(methylamino)decahydro-4H-pyrano[2,3-b][1,4]benzodioxin-4-one--hydrogen chloride--water (1/2/5) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90944843 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

495.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22189-32-8 | |

| Record name | Spectinomycin hydrochloride [USAN:USP:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022189328 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4a,7,9-Trihydroxy-2-methyl-6,8-bis(methylamino)decahydro-4H-pyrano[2,3-b][1,4]benzodioxin-4-one--hydrogen chloride--water (1/2/5) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90944843 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SPECTINOMYCIN HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HWT06H303Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the mechanism of action of spectinomycin dihydrochloride?

A1: this compound exerts its antibacterial effect by interfering with protein synthesis in susceptible bacteria. [, ] It binds to the 30S ribosomal subunit, specifically at the interface of the head and body domains, disrupting the proper positioning of mRNA and tRNA during translation. [] This ultimately inhibits the formation of peptide bonds and halts bacterial protein synthesis.

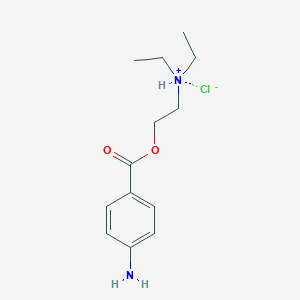

Q2: What is the molecular formula and weight of this compound?

A2: The molecular formula of this compound pentahydrate is C14H24N2O7 · 2HCl · 5H2O. Its molecular weight is 495.36 g/mol. [, ]

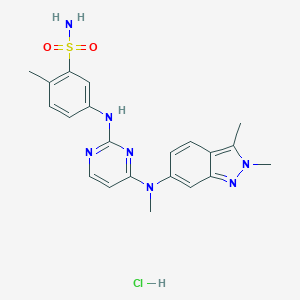

Q3: What is the crystal structure of this compound?

A3: this compound crystallizes in the orthorhombic crystal system, belonging to the P212121 space group. [] The molecule exists in its ketone hydrate form, not the carbonyl form. [] The crystal structure reveals strong hydrogen bonds along the b-axis, contributing to the rapid crystal growth in this direction, resulting in a stick-like morphology. []

Q4: How can the dilution crystallization of this compound pentahydrate be simulated?

A6: Mathematical models based on population and mass balance equations can simulate the dilution crystallization process. [, ] Researchers have investigated three different operating modes: constant mass rate addition of diluent, constant mass fraction of diluent, and constant size-independent growth rate. [, ] These simulations offer insights into the process dynamics and facilitate the identification of optimal operating parameters for improved crystallization performance.

Q5: How does the addition of this compound pentahydrate to Marek's disease vaccine diluents affect vaccine virus survival?

A7: Adding this compound pentahydrate to diluents used for Marek's disease vaccines, especially at concentrations that elevate osmolality above 745 mOsm/kg, can significantly decrease vaccine virus survival. [] This adverse effect becomes more pronounced with prolonged storage, increased incubation temperature, and physical manipulations like mixing or passing through syringes. [] Therefore, it's crucial to carefully consider the formulation of diluents containing this compound pentahydrate to ensure vaccine efficacy.

Q6: What analytical methods are available for the determination of this compound and its impurities?

A8: High-performance liquid chromatography (HPLC) coupled with evaporative light scattering detection (ELSD) has emerged as a robust method for the simultaneous analysis of this compound, chloride ions, and related substances. [] This method offers good separation of spectinomycin degradation products and biosynthetic intermediates. [] Additionally, HPLC with electrochemical detection (ECD) is another viable option for quantifying this compound. [, ]

Q7: Are there any known mechanisms of resistance to spectinomycin?

A9: While spectinomycin resistance remains relatively uncommon, there have been reports of bacterial strains developing resistance mechanisms. One such mechanism involves mutations in the 16S rRNA gene, which alter the binding site of spectinomycin to the ribosome, reducing its efficacy. [] Additionally, enzymatic inactivation of spectinomycin through adenylation has also been observed as a resistance mechanism in certain bacteria. []

Q8: What are some of the applications of this compound?

A10: this compound is primarily recognized for its use as an antibiotic, particularly in treating gonorrhea cases caused by Neisseria gonorrhoeae. [, , , , , , , ] Its effectiveness against penicillin-resistant strains and its suitability for patients with penicillin allergies has made it a valuable alternative treatment option. [, , ]

Q9: How is this compound used in research related to antibiotic resistance markers?

A11: Spectinomycin resistance genes are sometimes employed as selectable markers in research to identify and study genetically modified organisms. [, ] This allows researchers to distinguish between organisms that have successfully incorporated the desired genetic modifications and those that have not.

Q10: What are some of the research areas related to this compound?

A12: Current research on this compound focuses on enhancing its efficacy, understanding its crystallization kinetics for optimized production, and investigating its potential in combination therapies. [, , , ] Additionally, researchers are exploring alternative delivery systems to improve its bioavailability and target specificity. [] This continuous exploration aims to broaden its therapeutic applications and combat emerging antibiotic resistance.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.